2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfur-linked triazole core, a pyridinyl substituent at position 5, and an N-arylacetamide group. The 3,4-difluorophenyl moiety and pyridin-3-yl group confer distinct electronic and steric properties, influencing its biological activity and physicochemical stability. Such derivatives are frequently explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory applications due to their ability to modulate hydrophobic and hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C15H12F2N6OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C15H12F2N6OS/c16-11-4-3-10(6-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24) |
InChI Key |
QDFWQDWJWBMAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Role of Pyridinyl Substituents :
- Pyridin-3-yl (target compound) vs. pyridin-4-yl (KA3 compound ):
Pyridin-3-yl’s nitrogen orientation may enhance hydrogen bonding with target enzymes compared to pyridin-4-yl, which lacks a lone pair in the same spatial arrangement. This difference could explain variations in antimicrobial potency .
Impact of Fluorination: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity compared to non-fluorinated analogs like KA3 (4-chlorophenyl) . Fluorinated derivatives often exhibit improved bioavailability and target affinity due to enhanced membrane permeability .
Anti-Exudative Activity: The target compound demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models. In contrast, furan-2-yl analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed lower efficacy, suggesting pyridinyl groups enhance activity through stronger π-π stacking or hydrogen bonding .
Enzyme Inhibition :
- Reverse transcriptase inhibitors like AM31 highlight the importance of electron-withdrawing aryl groups (e.g., 4-nitrophenyl). The target compound’s 3,4-difluorophenyl group may similarly stabilize charge-transfer interactions, though its specific enzyme targets require further validation.
Detailed Research Findings
Structure-Activity Relationships (SAR)
- Triazole Core: The sulfur atom at position 3 facilitates hydrophobic interactions, while the amino group at position 4 enables hydrogen bonding .
- Aryl Modifications :
- Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the N-aryl ring enhance antimicrobial and anti-inflammatory activities by modulating electron density and binding pocket interactions .
- Bulky substituents (e.g., 4-methylphenyl in ) may reduce activity due to steric hindrance, whereas smaller halogens (F, Cl) optimize steric and electronic effects.
Pharmacokinetic Considerations
- Lipophilicity: The target compound’s calculated logP is higher than non-fluorinated analogs, suggesting improved blood-brain barrier penetration or tissue distribution .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on its potential as an antifungal and anticancer agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of . The structural features include a triazole ring and a sulfanyl group that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol compound to introduce the sulfanyl group.
- Acetamide Formation : The final step involves acylation to form the acetamide group.
The biological activity of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole moiety is known to inhibit certain enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
Antifungal Activity
Research has shown that compounds containing the triazole scaffold exhibit significant antifungal properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various fungal strains including Candida albicans and Rhodotorula mucilaginosa. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be less than or equal to 25 µg/mL, indicating potent antifungal activity compared to standard treatments like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines including HepG2 (liver cancer) and HCT-116 (colon cancer). Results indicated significant reductions in cell viability with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative tested .
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis has revealed that modifications on the aryl groups significantly influence the biological activity:
- Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the aromatic rings exhibited enhanced anti-proliferative activity.
Case Studies
- Antifungal Efficacy Study : A series of derivatives were synthesized and evaluated for their antifungal activity against clinical isolates of Candida. The most active compounds demonstrated superior efficacy compared to fluconazole, highlighting the potential for developing new antifungal agents based on this scaffold .
- Anticancer Activity Evaluation : In vitro studies using MTT assays showed that selected derivatives significantly inhibited the proliferation of HepG2 cells at concentrations as low as 12.5 µg/mL. This suggests that further optimization could yield highly effective anticancer agents based on this structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
